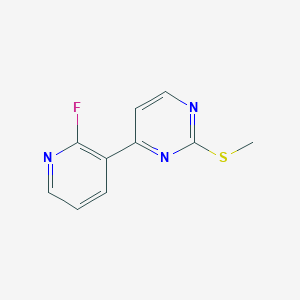

4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4-(2-fluoropyridin-3-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c1-15-10-13-6-4-8(14-10)7-3-2-5-12-9(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDUACNGWVAMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=C(N=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217918 | |

| Record name | Pyrimidine, 4-(2-fluoro-3-pyridinyl)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945375-80-4 | |

| Record name | Pyrimidine, 4-(2-fluoro-3-pyridinyl)-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945375-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-(2-fluoro-3-pyridinyl)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 2 Fluoropyridin 3 Yl 2 Methylthio Pyrimidine

Established Synthetic Routes for Pyrimidine (B1678525) Core Structures

The construction of the central pyrimidine ring is a critical first step in the synthesis of the target molecule. Established methodologies for forming substituted pyrimidines provide a foundation for accessing key precursors.

Synthesis of 2-(methylthio)pyrimidine Precursors

The 2-(methylthio)pyrimidine scaffold is commonly synthesized through the condensation of a β-dicarbonyl compound or its equivalent with thiourea, followed by S-methylation. For instance, the reaction of a suitable β-ketoester with thiourea in a basic medium yields a 2-thiouracil derivative. Subsequent alkylation of the thiol group with an electrophile like methyl iodide provides the 2-(methylthio)pyrimidine core.

A general approach involves the reaction of Meldrum's acid with an acyl chloride to form an acyl Meldrum's acid, which upon hydrolysis yields a β-ketoester. This intermediate can then be cyclized with thiourea to form a 6-substituted-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The final S-methylation is typically achieved using a base and methyl iodide to afford the desired 2-(methylthio)pyrimidine precursor researchgate.net.

| Step | Reactants | Reagents | Product |

| 1 | β-ketoester, Thiourea | Base (e.g., NaOEt) | 2-Thiouracil derivative |

| 2 | 2-Thiouracil derivative | Methyl iodide, Base (e.g., K2CO3) | 2-(methylthio)pyrimidine |

Introduction of Fluoropyridine Moieties via Cross-Coupling Reactions

With a functionalized pyrimidine core in hand, the introduction of the 2-fluoropyridine (B1216828) substituent is typically achieved through a palladium-catalyzed cross-coupling reaction. The two most common strategies for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyrimidine boronic acid or boronate ester with a halo-substituted 2-fluoropyridine, or conversely, a 2-fluoropyridine boronic acid with a halo-substituted 2-(methylthio)pyrimidine. The commercially available 2-(Methylthio)pyrimidine-5-boronic acid represents a viable starting material for coupling with a 2-fluoro-3-halopyridine (e.g., 3-bromo-2-fluoropyridine or 3-iodo-2-fluoropyridine) nih.gov. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base to facilitate the transmetalation step.

Stille Coupling: The Stille reaction provides an alternative approach, coupling an organotin reagent with an organic halide. A precursor such as 4-(tributylstannyl)-2-(methylthio)pyrimidine can be reacted with a 2-fluoro-3-halopyridine in the presence of a palladium catalyst frontierspecialtychemicals.com. While effective, the toxicity of organotin compounds is a significant drawback of this method.

| Coupling Reaction | Pyrimidine Precursor | Pyridine (B92270) Precursor | Catalyst System |

| Suzuki-Miyaura | 2-(Methylthio)pyrimidine-4-boronic acid/ester | 3-Halo-2-fluoropyridine | Pd(0) catalyst, phosphine ligand, base |

| Stille | 4-Halo-2-(methylthio)pyrimidine | 3-(Tributylstannyl)-2-fluoropyridine | Pd(0) catalyst |

Exploration of Novel Synthetic Pathways for 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine

Beyond the classical approaches, the development of more efficient and regioselective synthetic methods is an ongoing area of research.

Regioselective Synthesis Strategies

A key challenge in the synthesis of this compound is controlling the regioselectivity of the cross-coupling reaction. The pyrimidine ring has multiple positions where coupling can occur, and the electronic nature of the substituents can influence the outcome.

To ensure the desired 4-substituted pyrimidine isomer, a strategy involving a pre-functionalized pyrimidine at the 4-position is often employed. For example, starting with 4-chloro-2-(methylthio)pyrimidine and reacting it with a 2-fluoropyridin-3-yl organometallic reagent (e.g., a boronic acid or an organozinc reagent) would direct the coupling to the desired position. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution and oxidative addition in cross-coupling reactions compared to the C-H bonds at other positions.

Optimization of Reaction Conditions and Yields

The efficiency of the cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For Suzuki-Miyaura couplings, catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of base, for instance, potassium carbonate or cesium carbonate, can significantly impact the reaction rate and yield. Solvents typically employed include ethereal solvents like dioxane or THF, often in the presence of water.

Optimization studies would involve screening various combinations of these parameters to maximize the yield of the desired product while minimizing the formation of byproducts, such as homocoupled species.

| Parameter | Common Variations |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

Chemical Transformations and Derivatization of this compound

The title compound possesses several reactive sites that can be targeted for further chemical modification, allowing for the generation of a library of derivatives.

The methylthio group is a particularly versatile handle for derivatization. It can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. The methylsulfonyl group is an excellent leaving group and can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, in a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring.

The pyridine ring can also be a site for further functionalization. The fluorine atom can potentially be displaced by strong nucleophiles under certain conditions. Additionally, the pyridine nitrogen can be quaternized to form pyridinium salts, which can alter the electronic properties of the ring and its reactivity.

Modification of the Methylthio Group

The 2-(methylthio) group on the pyrimidine ring is a key site for chemical modification, primarily through oxidation followed by nucleophilic substitution.

Oxidation to Sulfoxides and Sulfones:

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation reactions enhance the electrophilicity of the C2 position of the pyrimidine ring, transforming the methylthio group into a better leaving group for subsequent nucleophilic substitution reactions. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®). The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr):

The resulting 2-(methylsulfinyl) and 2-(methylsulfonyl)pyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the sulfinyl and sulfonyl groups activates the C2 position for attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

Amination: Reaction with primary and secondary amines provides access to a diverse library of 2-aminopyrimidine derivatives. These reactions are typically carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The use of 2-sulfonylpyrimidines as electrophiles has been shown to be effective for the covalent modification of cysteine residues in proteins, highlighting their reactivity towards thiol nucleophiles. researchgate.netresearchgate.net

Thiolation: Thiol nucleophiles can displace the methylsulfonyl group to form 2-(thioether)pyrimidines. These reactions are often performed in the presence of a base to generate the more nucleophilic thiolate anion. Studies have shown that 2-sulfonylpyrimidines react readily with thiols under SNAr conditions to form the corresponding pyrimidyl thioether. frontiersin.orgnih.gov

The following table summarizes representative conditions for the nucleophilic substitution of 2-sulfonylpyrimidines with amines and thiols, based on analogous systems.

| Nucleophile | Reagents and Conditions | Product | Reference |

| Various Amines | DMSO, high concentration | 2-Aminopyrimidine derivatives | researchgate.net |

| Cysteine | Aqueous buffer | 2-(S-cysteinyl)pyrimidine | nih.gov |

Functionalization of the Pyrimidine Ring

The pyrimidine ring itself offers several avenues for functionalization, including electrophilic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Substitution:

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally electron-deficient. Electrophilic aromatic substitution is therefore less facile than on benzene but can occur, preferentially at the C5 position, which is the most electron-rich carbon atom. wikipedia.org

Halogenation: Direct halogenation of pyrimidines can be achieved using various halogenating agents. For instance, regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been accomplished using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature, suggesting a potential route for halogenation of similar pyrimidine systems via an electrophilic substitution mechanism. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions:

To introduce aryl or heteroaryl substituents at the C4 or C6 positions of the pyrimidine ring, a common strategy involves the initial introduction of a halogen atom at these positions, followed by a transition metal-catalyzed cross-coupling reaction.

Suzuki Coupling: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. For instance, 4-chloropyrimidines can be coupled with a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. Studies on 2,4-dichloropyrimidines have shown that the Suzuki coupling regioselectively occurs at the C4 position. mdpi.com Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines. mdpi.com

The following table provides an example of Suzuki coupling conditions for a chloropyrimidine substrate.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| Resin-supported chloropyrimidine | Arylboronic acid | Pd2(dba)3 / P(t-Bu)3 | KF | THF | 4-(Substituted amino)-6-arylpyrimidine | acs.org |

Diversification of the Fluoropyridine Substituent

The 2-fluoropyridine moiety offers rich opportunities for diversification through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. The reactivity of 2-fluoropyridines in SNAr reactions is often greater than that of their 2-chloro analogues. nih.gov

Reaction with O-, N-, and S-Nucleophiles: A wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiols, can displace the fluoride ion to introduce new functional groups. nih.gov Reactions of 2-halopyridines with sulfur nucleophiles have been shown to proceed efficiently. chemrxiv.orgsci-hub.se

Transition Metal-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction can be employed to form a C-C bond at the C2 position of the pyridine ring. This has been demonstrated with pyridine-2-sulfonyl fluorides, which couple with various hetero(aryl) boronic acids and esters in the presence of a palladium catalyst. nih.govresearchgate.netclaremont.edunih.govclaremont.edu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the coupling of 2-halopyridines with a broad range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This methodology has been successfully applied to the amination of 2-bromopyridines. nih.gov Selective amination at the 4-position of 2-fluoro-4-iodopyridine has also been reported, highlighting the potential for regioselective functionalization. researchgate.net

The following table summarizes conditions for the Buchwald-Hartwig amination of a 2-halopyridine.

| Substrate | Amine | Catalyst System | Base | Solvent | Product | Reference |

| 2-Bromopyridines | Volatile amines | Pd catalyst / phosphine ligand | Base | Sealed tube | Secondary and tertiary aminopyridines | nih.govrug.nl |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Determinants for Biological Activity

The presence of a 2-fluoropyridine (B1216828) ring at the 4-position of the pyrimidine (B1678525) core is a critical determinant of the compound's biological activity. The pyridine (B92270) ring itself, as a bioisostere of a phenyl group, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature often crucial for anchoring a ligand within the active site of a protein.

The introduction of a fluorine atom at the 2-position of the pyridine ring has several significant implications:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution within the pyridine ring. This can influence the strength of hydrogen bonds and other electrostatic interactions with the target protein. Strategic fluorination can enhance binding affinity and selectivity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating fluorine at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the metabolic stability and oral bioavailability of the compound. nih.gov

Conformational Control: The fluorine atom can influence the preferred conformation of the molecule due to steric and electronic effects, which can be crucial for optimal binding to the target.

In related classes of compounds, such as 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, the fluoropyridine moiety has been shown to be important for their biological activity. nih.gov While direct studies on 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine are limited, the principles of fluorine's role in medicinal chemistry suggest that this group is likely a key contributor to the compound's potency and pharmacokinetic profile.

Research on various 2-thiopyrimidine and 2-methylthiopyrimidine derivatives has highlighted the importance of this group. mdpi.comnih.govjetir.orgresearchgate.netnih.gov For instance, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the 2-thioether linkage was integral to their observed antimicrobial activity. nih.gov The size and nature of the substituent on the sulfur atom can significantly impact potency and selectivity. The methyl group in this compound is relatively small and lipophilic, suggesting it may fit into a specific hydrophobic pocket in its biological target.

The pyrimidine ring serves as the central scaffold for this class of compounds and is a well-established "privileged structure" in medicinal chemistry, particularly for kinase inhibitors. nu.edu.kznih.govnih.gov This is due to its ability to mimic the purine (B94841) core of ATP, the natural substrate for kinases. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Analogues

For instance, 3D-QSAR studies on pyrimidine-based inhibitors of various kinases have identified key steric and electronic features that are crucial for high potency. These models often highlight the importance of:

Hydrogen bond donors and acceptors: The nitrogen atoms of the pyrimidine core are frequently identified as key hydrogen bond acceptors.

Hydrophobic regions: The areas occupied by aromatic substituents, such as the fluoropyridine ring, are often shown to be critical for hydrophobic interactions.

Steric bulk: The size and shape of substituents can either enhance or diminish activity, depending on the topology of the target's binding site.

The following table illustrates the kind of data that would be used in a QSAR study for a series of hypothetical analogues, where variations in substituents (R1 and R2) lead to different biological activities (IC50).

| Compound ID | R1 (at Pyridine) | R2 (at Thio-position) | IC50 (nM) | log(1/IC50) |

| Analogue 1 | 2-F | -CH3 | 50 | 7.30 |

| Analogue 2 | H | -CH3 | 200 | 6.70 |

| Analogue 3 | 2-Cl | -CH3 | 75 | 7.12 |

| Analogue 4 | 2-F | -C2H5 | 150 | 6.82 |

| Analogue 5 | 2-F | H | 500 | 6.30 |

This is a hypothetical data table for illustrative purposes.

Design Principles for Novel Pyrimidine-Based Analogues

The design of novel and improved pyrimidine-based analogues is guided by the SAR and QSAR insights discussed above. The primary goal is to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and oral bioavailability). Key design principles include:

Scaffold Hopping and Decoration: While retaining the essential pyrimidine core for its hinge-binding capabilities, medicinal chemists can explore alternative heterocyclic scaffolds that may offer improved properties. More commonly, the existing scaffold is "decorated" with different substituents at the 2 and 4 positions to probe the binding site for additional favorable interactions. semanticscholar.org

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) can be employed. This involves using computational docking to visualize how analogues of this compound might bind to the active site. This approach can guide the design of new molecules with improved complementarity to the target.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physicochemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For example, the methylthio group could be replaced with other small, lipophilic groups to explore the hydrophobic pocket it occupies.

By systematically applying these principles, it is possible to rationally design the next generation of pyrimidine-based therapeutic agents with enhanced efficacy and safety profiles.

Biological Target Identification and Mechanistic Studies

Investigation of Enzyme Inhibition and Receptor Modulation by Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives have been extensively studied as inhibitors of a wide range of enzymes, particularly kinases, which play crucial roles in cellular signaling pathways. The structural features of the pyrimidine scaffold allow for versatile interactions with the active sites of these enzymes, leading to potent and often selective inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. embopress.orgnih.gov DHODH inhibitors are being explored as anticancer and anti-inflammatory agents. nih.govmdpi.com The inhibition of this pathway leads to pyrimidine starvation, which can induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML). embopress.orgmdpi.com Novel DHODH inhibitors, such as MEDS433, have demonstrated potent activity in AML models. mdpi.commdpi.com While the specific activity of 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine on DHODH is not documented, its pyrimidine core suggests it could be a scaffold for designing DHODH inhibitors. Research has shown that DHODH inhibition can be a promising therapeutic strategy for myelodysplastic syndromes (MDS) and glioblastoma. nih.govnih.gov

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation. nih.gov Several CHK1 inhibitors have entered clinical trials, highlighting the therapeutic potential of targeting this kinase. nih.gov The development of potent and selective CHK1 inhibitors is an active area of research. For example, CCT244747 is a novel, potent, and selective CHK1 inhibitor with oral efficacy. nih.gov Diaminopyrimidine-based compounds have also been evaluated as orally bioavailable CHK1 inhibitors for acute myeloid leukemia. The pyrimidine structure is a key feature in many of these inhibitors, suggesting that this compound could be investigated for similar activity.

Anti-Infective Action Mechanisms

In addition to their roles in modulating host cell targets, pyrimidine derivatives have also shown promise as anti-infective agents.

Antibacterial Mechanisms against Gram-Positive Pathogens

There is a growing need for new antibacterial agents to combat the rise of drug-resistant bacteria. Pyrimidine derivatives have been explored for their antibacterial properties. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine have been synthesized and shown to exhibit significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.govnih.gov Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity against several Gram-positive bacteria. frontiersin.org The mechanism of action for some of these compounds involves the inhibition of bacterial protein synthesis. nih.gov The presence of a fluoropyridine moiety in this compound suggests that it could be a candidate for investigation as an antibacterial agent against Gram-positive pathogens.

Antifungal Activities and Pathways

The pyrimidine nucleus is a cornerstone in the development of antifungal agents, with several commercial fungicides built upon this scaffold. Research into novel pyrimidine derivatives continues to yield compounds with significant fungicidal properties. nih.govnih.gov For instance, derivatives of 2-(methylthio)pyrimidine have demonstrated notable antifungal effects. A study on a series of 2-(methylthio)pyrimidine carboxamides revealed moderate activity against the plant pathogenic fungus Sclerotinia sclerotiorum, which causes diseases like sclerotinia rot in various vegetables. tandfonline.com

Specifically, certain carboxamide derivatives showed significant inhibition rates at a concentration of 100 mg/L. tandfonline.com Molecular docking studies suggest that these compounds may act by interacting with succinate dehydrogenase, a key enzyme in the fungal respiratory chain. tandfonline.com Furthermore, a novel pyrimidine-based chemical scaffold was identified through high-throughput screening against Aspergillus fumigatus, the most common pathogenic mold. nih.govnih.gov This scaffold demonstrated broad-spectrum antifungal activity, including against difficult-to-treat molds and pathogenic yeasts like Cryptococcus neoformans and some strains of Candida auris. nih.gov Mechanistic studies indicated that this class of compounds may target the endoplasmic reticulum (ER), disrupting its function and homeostasis, which in turn induces the unfolded protein response and inhibits the secretion of essential fungal enzymes like collagenases. nih.govnih.gov

| Compound Name | Target Fungus | Inhibition Rate (%) at 100 mg/L |

|---|---|---|

| 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(2- methyl phenyl)carbamate | Sclerotinia sclerotiorum | 69.5 |

| 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phe- nyl)carbamate | Sclerotinia sclerotiorum | 70.3 |

Antiviral Properties and Inhibition of Viral Replication

Pyrimidine derivatives are a major class of antiviral drugs, primarily because their structure mimics the natural nucleobases of DNA and RNA. nih.gov This structural similarity allows them to interfere with viral replication by inhibiting key enzymes like DNA or RNA polymerase. gsconlinepress.comgsconlinepress.com A wide variety of pyrimidine-based molecules have been developed and tested for activity against numerous viruses, including human immunodeficiency virus (HIV), influenza virus, hepatitis B and C, and human coronavirus. nih.govnih.gov

For example, certain pyrimidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a common component of antiretroviral therapy for HIV. nih.gov Other pyrimidine analogues have shown potent activity against influenza A virus by inhibiting the viral polymerase. researchgate.net The introduction of a fluorine atom, as seen in the 2-fluoropyridine (B1216828) moiety of the subject compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, which could potentiate antiviral activity. Research on pyrimido[4,5-d]pyrimidines has identified compounds with notable efficacy against human coronavirus 229E (HCoV-229E), highlighting the potential of this scaffold in designing novel antiviral agents. mdpi.com

Antimalarial Activity

The pyrimidine scaffold is crucial in the development of antimalarial drugs. gsconlinepress.comgsconlinepress.com Many pyrimidine-based compounds, known as antifolates, function by inhibiting the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite. google.comnih.gov This enzyme is vital for the parasite's DNA synthesis and survival. google.com Drugs like pyrimethamine are classic examples of this class, though resistance has become a significant issue due to mutations in the parasite's DHFR enzyme. google.com

Ongoing research focuses on developing novel pyrimidine derivatives that can overcome this resistance. Studies on highly substituted pyrimidine and pyrazole derivatives have identified compounds with promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Similarly, investigations into 2,4-diaminopyrimidine-based kinase inhibitors have yielded compounds with sub-micromolar inhibitory activity against the resistant K1 strain of P. falciparum, with activity equivalent to the drug Chloroquine. nih.gov The structural features of this compound align with those of other kinase inhibitors, suggesting it could have potential in this area. nih.gov

Anti-Fibrotic Mechanisms and Collagen Pathway Modulation

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, leading to tissue scarring and organ failure. nih.gov The modulation of pathways involved in collagen synthesis is a key therapeutic strategy. Pyrimidine derivatives have emerged as potential anti-fibrotic agents.

| Compound Name | Target Cell Line | IC₅₀ (μM) |

|---|---|---|

| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (Rat Hepatic Stellate Cells) | 45.69 |

| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (Rat Hepatic Stellate Cells) | 45.81 |

| Pirfenidone (Reference Drug) | HSC-T6 (Rat Hepatic Stellate Cells) | >100 |

General Biological Interaction Profiles of Pyrimidine Scaffolds

The pyrimidine ring is classified as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad range of pharmacological activities. mdpi.com Its prevalence in nature as a core component of nucleic acids (cytosine, thymine, and uracil) means that pyrimidine-based molecules can readily interact with biological systems. nih.gov

The key reasons for the broad bioactivity of pyrimidine scaffolds include:

Enzyme Inhibition: As mimics of natural purines and pyrimidines, they are potent inhibitors of enzymes involved in nucleic acid synthesis and metabolism. This is the basis for their use as anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), and antiprotozoal (e.g., pyrimethamine) agents. gsconlinepress.comnih.gov

Kinase Inhibition: The pyrimidine structure serves as an effective "hinge-binding" motif in many protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The pyrimidine core can form critical hydrogen bonds in the ATP-binding pocket of kinases, leading to potent and often selective inhibition. nih.govnih.gov

Receptor Modulation: Pyrimidine derivatives can be designed to interact with various cellular receptors, although this is a less common mechanism compared to enzyme inhibition.

Structural Versatility: The pyrimidine ring can be readily and extensively substituted at multiple positions, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target. nih.gov

This inherent versatility allows the pyrimidine scaffold to be a foundational element in the discovery of new drugs for a multitude of diseases, and it provides the scientific rationale for investigating compounds like this compound for a wide range of therapeutic applications.

Advanced Computational and Spectroscopic Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine, these methods illuminate its electronic structure, stability, and reactive sites.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. Calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the ground-state optimized geometry. nih.govphyschemres.org

Representative bond lengths and angles, derived from DFT calculations on analogous pyridinyl-pyrimidine structures, are presented below. physchemres.orgtandfonline.com

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C2-N1 (Pyrimidine) | ~1.34 Å | N1-C2-N3 Angle | ~127° |

| C4-C(Pyridine) | ~1.48 Å | C2-N3-C4 Angle | ~115° |

| C2-S (Methylthio) | ~1.77 Å | C(Pyridine)-C4-N3 Angle | ~117° |

| C2-F (Pyridine) | ~1.35 Å | Pyrimidine-Pyridine Dihedral Angle | ~35-45° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.35 |

| LUMO Energy | -1.42 |

| HOMO-LUMO Gap (ΔE) | 4.93 |

Note: These values are representative and based on DFT calculations for structurally similar compounds. nih.govnih.govnih.gov

The electronic architecture of the molecule, with its distinct donor (methylthiopyrimidine) and acceptor (fluoropyridine) moieties, facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.netrsc.org This phenomenon is critical for applications in materials science and as fluorescent probes. The efficiency of ICT is influenced by the dihedral angle between the rings and the polarity of the surrounding solvent. core.ac.uk

Non-covalent interactions (NCIs) are fundamental to how the molecule interacts with its environment, particularly biological macromolecules. researchgate.netresearchgate.net The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the C-H bonds of the rings and the methyl group can act as weak hydrogen bond donors. Furthermore, the aromatic rings are capable of engaging in π-π stacking and cation-π interactions, which are crucial for binding within protein active sites. nih.govnih.gov Analysis using tools like the Non-Covalent Interaction (NCI) index can visualize these weak interactions, revealing regions of van der Waals forces, hydrogen bonding, and steric repulsion. rsc.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound interacts with a biological target, such as a protein kinase, over time. mdpi.com By simulating the motions of atoms and molecules, MD can reveal the stability of binding poses, the role of water molecules, and conformational changes in both the ligand and the protein upon binding. nih.gov

In a typical simulation, the ligand, docked into a protein's active site, is solvated in a water box with counter-ions to achieve neutrality. The system is then subjected to energy minimization, followed by heating and equilibration phases, before a production run of several nanoseconds. Analysis of the MD trajectory can provide key information, such as:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that interact with the ligand.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds, highlighting key interactions for binding affinity.

For a compound like this, which is structurally analogous to known kinase inhibitors, MD simulations could confirm the stability of interactions with key residues in an ATP-binding pocket, such as the hinge region, validating its potential as an inhibitor. mdpi.com

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

For this compound, docking studies would likely be performed against protein kinases, a common target for pyrimidine-based molecules. nih.gov The docking algorithm samples various conformations of the ligand within the protein's active site and scores them based on a force field, predicting the most favorable binding mode and estimating the binding affinity (e.g., in kcal/mol).

A plausible predicted binding mode would involve:

Hydrogen Bonding: One or more nitrogen atoms on the pyrimidine (B1678525) or pyridine (B92270) rings acting as hydrogen bond acceptors with backbone amide protons in the kinase hinge region.

Hydrophobic Interactions: The aromatic rings fitting into hydrophobic pockets within the active site.

Halogen Bonding: The fluorine atom potentially forming a favorable interaction with an electron-rich backbone carbonyl group.

The results of such a study would provide a static snapshot of the interaction, which serves as an excellent starting point for more rigorous methods like MD simulations. mdpi.com

Spectroscopic Characterization Techniques in Structural Elucidation

The precise structure of a synthesized compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of all protons, confirming the substitution pattern on the aromatic rings and the presence of the methylthio group. researchgate.netnih.gov For instance, the methyl protons would appear as a singlet, while the aromatic protons would show a complex pattern of doublets and triplets. ¹³C NMR would similarly identify all unique carbon atoms, including the characteristic shifts for carbons bonded to nitrogen, sulfur, and fluorine. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the molecule's functional groups. Key peaks would include C=N and C=C stretching vibrations from the aromatic rings, C-H stretching from the aromatic and methyl groups, and a strong C-F stretching band. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. nih.gov

| Technique | Expected Observations |

|---|---|

| ¹H NMR (DMSO-d₆) | δ ~2.6 ppm (s, 3H, -SCH₃); δ ~7.2-8.5 ppm (m, aromatic protons) |

| ¹³C NMR (DMSO-d₆) | δ ~14 ppm (-SCH₃); δ ~110-170 ppm (aromatic carbons) |

| FT-IR (KBr, cm⁻¹) | ~1550-1600 (C=N, C=C stretch); ~2900-3100 (C-H stretch); ~1200-1250 (C-F stretch) |

| HRMS (ESI+) | [M+H]⁺ corresponding to the exact mass of C₁₀H₈FN₄S |

Note: The spectral data presented are representative values based on analogous structures and common chemical shift/frequency ranges. biointerfaceresearch.comresearchgate.netnih.gov

Preclinical Pharmacological Assessments of Pyrimidine Derivatives

In Vitro Biological Activity Screening

Cellular Assays for Target Engagement and Pathway Modulation

No publicly accessible studies have detailed the cellular target engagement of 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine. Research has not yet defined its specific molecular targets or its effects on intracellular signaling pathways.

Antimicrobial Efficacy Assessments (e.g., MIC determinations)

There is no available data from minimum inhibitory concentration (MIC) assays or other antimicrobial tests to characterize the efficacy of this compound against various microbial strains.

Anti-Biofilm Formation Studies

Scientific literature does not currently contain studies investigating the potential of this compound to inhibit or disrupt biofilm formation by pathogenic microorganisms.

Cellular Viability Assessments

Information regarding the cytotoxic effects or general impact on the viability of either prokaryotic or eukaryotic cells following exposure to this compound has not been published.

In Vivo Efficacy Studies in Animal Models (e.g., tau phosphorylation inhibition)

No in vivo studies in animal models have been reported for this compound. Consequently, its efficacy in disease models, such as those evaluating the inhibition of tau phosphorylation, remains unevaluated.

Pharmacokinetic and ADME Profiling

The pharmacokinetic properties, including the absorption, distribution, metabolism, and excretion (ADME) profile, of this compound have not been characterized in any published research.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME studies are foundational in early drug development, offering a preliminary assessment of a compound's pharmacokinetic properties without the use of live animal models. These assays provide crucial data on a molecule's potential for oral absorption, its distribution in the body, its metabolic stability, and its potential routes of elimination.

Detailed research into the in vitro ADME properties of This compound is not extensively available in the public domain. However, based on the general understanding of pyrimidine (B1678525) derivatives, several key parameters would be investigated. These typically include metabolic stability in liver microsomes or hepatocytes, plasma protein binding, and permeability across cell membranes. The data from such studies are critical for predicting a compound's behavior in vivo.

| ADME Parameter | Assay Type | Result |

|---|---|---|

| Metabolic Stability | Human Liver Microsomes | Data not publicly available |

| Plasma Protein Binding | Equilibrium Dialysis | Data not publicly available |

| Permeability | Caco-2 Assay | Data not publicly available |

Assessment of Plasma Clearance and Brain Penetrance in Preclinical Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in preclinical models, such as rodents, to evaluate their pharmacokinetic profile in a whole-organism setting. Key parameters measured include plasma clearance, which indicates the rate at which the compound is removed from the bloodstream, and brain penetrance, a critical factor for drugs targeting the central nervous system.

Specific data from preclinical studies on the plasma clearance and brain penetrance of This compound have not been published in accessible scientific literature. The assessment of these parameters would involve administering the compound to animal models and measuring its concentration in plasma and brain tissue over time. The resulting data would be used to calculate key pharmacokinetic parameters that inform on the compound's disposition in the body.

| Pharmacokinetic Parameter | Preclinical Model | Value |

|---|---|---|

| Plasma Clearance (CLp) | Rat/Mouse | Data not publicly available |

| Brain-to-Plasma Ratio (Kp) | Rat/Mouse | Data not publicly available |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Rat/Mouse | Data not publicly available |

Future Perspectives and Emerging Research Avenues for 4 2 Fluoropyridin 3 Yl 2 Methylthio Pyrimidine

Development of Multi-Targeted Pyrimidine (B1678525) Analogues

The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has highlighted the limitations of single-target therapies. This has spurred the development of multi-targeted inhibitors capable of modulating several key biological targets simultaneously, which can lead to improved therapeutic outcomes and a lower likelihood of drug resistance. acs.org The 2,4-disubstituted pyrimidine scaffold is well-suited for this strategy, as modifications at its key positions can be tailored to interact with the ATP-binding sites of various kinases. rsc.org

Future research on 4-(2-Fluoropyridin-3-yl)-2-(methylthio)pyrimidine is poised to leverage this multi-targeting paradigm. By strategically modifying its core structure, novel analogues could be designed to inhibit multiple oncogenic kinases involved in tumor growth, angiogenesis, and metastasis. For instance, derivatives could be engineered to dually inhibit kinases from different families, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular serine/threonine kinases (e.g., Aurora kinases, CDKs). nih.govmdpi.com This approach has been successfully demonstrated with other pyrimidine series, which have yielded potent dual inhibitors. nih.gov A key advantage of this strategy is the potential to create synergistic antitumor effects and overcome resistance mechanisms that arise from the activation of alternative signaling pathways. acs.org

| Pyrimidine Scaffold Example | Primary Target(s) | Secondary Target(s) | Potential Therapeutic Advantage |

| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2 | VEGFR2, CDK2 | Broad-spectrum anti-proliferative and anti-angiogenic activity. mdpi.com |

| 2,4-Disubstituted Pyrimidine | Aurora A Kinase | Aurora B Kinase | Inhibition of mitosis at multiple stages, leading to potent anticancer effects. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Bruton's tyrosine kinase (BTK) | Other oncogenic kinases | Effective in various B-cell cancers by targeting multiple signaling pathways. rsc.org |

| 2,4,5-Trisubstituted Pyrimidine | Plasmodial PfGSK3 | Plasmodial PfPK6 | Dual-target approach to combat drug resistance in malaria treatment. acs.org |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

| AI/ML Application | Description | Impact on Drug Discovery for Pyrimidine Analogues |

| De Novo Drug Design | Generative models create novel molecular structures based on desired properties and target interactions. elsevier.com | Rapid generation of diverse and synthesizable analogues of this compound with optimized target profiles. |

| Virtual Screening | AI algorithms predict the binding affinity of millions of virtual compounds against a specific biological target. mdpi.com | Efficiently identifies high-potential candidates from large virtual libraries, prioritizing experimental resources. |

| ADME/Toxicity Prediction | Machine learning models forecast the absorption, distribution, metabolism, excretion, and toxicity of new chemical entities. nih.gov | Early identification and elimination of candidates likely to fail in later stages due to poor pharmacokinetics or safety issues. |

| Target Identification | AI analyzes genomic, proteomic, and clinical data to identify and validate novel biological targets for therapeutic intervention. mdpi.com | Uncovers new disease indications and mechanisms of action for the pyrimidine scaffold beyond its current scope. |

| Synthesis Planning | AI tools predict viable and efficient synthetic routes for novel compounds. elsevier.com | Accelerates the "Make" phase of the design-make-test-analyze cycle by providing chemists with optimized reaction pathways. |

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary focus for many pyrimidine-based kinase inhibitors has been oncology, the biological roles of their targets often extend to other disease areas. arabjchem.orgnih.gov Kinases, for example, are crucial regulators of inflammatory and immune responses, neuronal function, and infectious disease pathways. This opens up exciting avenues for repurposing or developing this compound analogues for a wide range of non-oncological indications.

Future research could investigate the potential of this compound series in treating inflammatory and autoimmune diseases by targeting kinases involved in cytokine signaling pathways. Another promising area is neurodegenerative disorders, where kinases like GSK-3β play a role in disease pathology. Furthermore, the pyrimidine scaffold has been the basis for developing anti-infective agents. mdpi.comnih.gov For instance, recent studies have explored fluoropyridine-containing derivatives for their potent antibacterial activity against drug-resistant Gram-positive bacteria. mdpi.com The structural features of this compound make it a candidate for exploration in this space, potentially leading to the development of novel antibiotics. The broad applicability of the pyrimidine core suggests that systematic screening against a diverse panel of biological targets could uncover entirely new therapeutic uses for this versatile chemical scaffold. mdpi.com

| Potential Therapeutic Area | Relevant Biological Targets/Pathways | Rationale for Pyrimidine Scaffolds |

| Anti-Bacterial | Bacterial protein synthesis, DNA gyrase | The fluoropyridine and pyrimidine moieties are present in various anti-infective agents. mdpi.com |

| Anti-Inflammatory | Janus kinases (JAKs), p38 MAP kinases | Kinases are key mediators of inflammatory signaling cascades. |

| Neurodegenerative Diseases | Glycogen synthase kinase 3β (GSK-3β), CDK5 | Dysregulation of these kinases is implicated in diseases like Alzheimer's. |

| Antiviral | Viral kinases, host kinases essential for viral replication | The pyrimidine core is a known pharmacophore in antiviral drugs. |

| Cardiovascular Diseases | Rho-associated protein kinase (ROCK) | ROCK inhibitors have therapeutic potential in hypertension and vascular disease. |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2-fluoropyridin-3-yl)-2-(methylthio)pyrimidine?

Synthesis of this compound typically involves multi-step routes, starting with halogenated pyrimidine precursors. Key steps include:

- Fluoropyridine coupling : Use Suzuki-Miyaura cross-coupling to introduce the 2-fluoropyridin-3-yl group to the pyrimidine core. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) to enhance yield .

- Methylthio group incorporation : React 2-chloropyrimidine intermediates with sodium thiomethoxide under inert conditions (N₂ atmosphere) to minimize oxidation .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradients) followed by recrystallization for high-purity isolation (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration. For example, the 2-fluoropyridine moiety shows distinct ¹⁹F NMR shifts near -120 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₈FN₃S) with <2 ppm error .

- HPLC-PDA : Assess purity using C18 columns (acetonitrile/water mobile phase) to detect trace impurities (<0.5%) .

Advanced Research Questions

Q. How can researchers introduce fluorine at the pyridine ring while avoiding metal catalysts?

A metal-free approach involves β-CF₃ aryl ketones as precursors. Under mild conditions (K₂CO₃, DMF, 60°C), selective defluorination yields 2-fluoropyridin-3-yl groups with >80% efficiency. Monitor reaction progress via TLC to prevent over-fluorination .

Q. What strategies are recommended for evaluating the biological activity of this compound in kinase inhibition assays?

- In vitro kinase profiling : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR2) at 1–10 μM concentrations. Compare IC₅₀ values with structurally similar thieno[3,2-d]pyrimidine derivatives to identify selectivity trends .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., staurosporine) and validate results with flow cytometry to rule out apoptosis artifacts .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Reproducibility checks : Confirm assay conditions (e.g., ATP concentration, incubation time) and compound solubility (use DMSO stocks <0.1% v/v) .

- Structural analogs : Synthesize derivatives with modified methylthio or fluoropyridyl groups to isolate structure-activity relationships (SAR). For example, replacing methylthio with methoxy reduces kinase binding affinity by 3-fold .

- Metabolite screening : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with activity .

Q. What computational methods predict the binding interactions of this compound with biological targets?

- Molecular docking : Perform AutoDock Vina simulations using crystal structures of target proteins (e.g., PDB: 4HJO for EGFR). The methylthio group shows hydrophobic interactions with Leu788, while the fluoropyridyl moiety forms halogen bonds with Thr790 .

- MD simulations : Run 100 ns trajectories to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention in ATP-binding pockets .

Methodological Guidelines

Q. How to troubleshoot low yields in the final coupling step?

- Catalyst optimization : Test Pd(OAc)₂ with XPhos ligands for enhanced cross-coupling efficiency.

- Solvent screening : Replace toluene with dioxane/water mixtures (4:1) to improve solubility of polar intermediates .

- By-product analysis : Use GC-MS to detect homocoupling by-products (e.g., bipyridines) and adjust stoichiometry (1:1.2 pyrimidine:fluoropyridine ratio) .

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.